

Homologs of Gp11 Protein in Other Bacteriophages: An In-depth Technical Guide

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Introduction

Bacteriophage Gp11 and its functional analogs are critical components of the phage tail assembly, playing a pivotal role in host recognition and infection. In the archetypal Myovirus, bacteriophage T4, Gp11 is a baseplate protein that acts as an adaptor, connecting the short tail fibers (STFs), composed of Gp12, to the baseplate hub. This connection is essential for the irreversible binding of the phage to the host cell surface, triggering the conformational changes that lead to DNA injection. Understanding the diversity, structure, and function of Gp11 homologs and functional analogs across different bacteriophage families is crucial for advancing phage-based therapeutics, diagnostics, and synthetic biology applications. This technical guide provides a comprehensive overview of Gp11 homologs, their identification, and characterization, with a focus on data presentation, detailed experimental protocols, and visual representations of key biological processes.

Gp11 and its Functional Analogs: A Comparative Overview

The term "Gp11" is not universally conserved across all bacteriophage families, and proteins with similar functions may have different names and evolutionary origins. Therefore, it is more accurate to discuss "functional analogs" of T4 Gp11, particularly when comparing phages with distinct tail architectures such as Myoviruses, Siphoviruses, and Podoviruses.

Quantitative Data Summary

The following tables summarize the available quantitative data for Gp11 and its known or putative functional analogs in selected bacteriophages. It is important to note that comprehensive quantitative data, especially on binding affinities and precise sequence identities of functional analogs across a wide range of phages, is not always readily available in the literature.

Phage (Family)	Protein Name	Function	Size (Amino Acids)	Size (kDa)	Oligomeric State	Structural Features
Enterobact eria phage T4 (Myovirida e)	Gp11	Connects short tail fibers (Gp12) to the baseplate hub.	219	~25	Trimer	N-terminal domain, "finger" domain, C-terminal domain
Enterobact eria phage T4 (Myovirida e)	Gp10	Baseplate wedge protein, interacts with Gp11.	492	~55	Trimer	Similar folding motif to Gp11 and Gp12
Shigella podophage HRP29 (Podovirida e)	Gp39	Adapter protein, functional analog of T7 Gp11.	Not specified	Not specified	Likely Trimer	α -helix bundle, fiber dock domain, C-terminal embracing helix
Enterobact eria phage T7 (Podovirida e)	Gp11	Tail protein, part of the tail knob complex.	Not specified	Not specified	Not specified	Forms a complex with Gp12
Staphyloco ccus phage phi812 (Myovirida e)	Gp119	Tripod protein with putative receptor binding function.	Not specified	Not specified	Trimer	Forms inner and outer tripods on the baseplate arm

Bacteriophage ϕ 29 (Podoviridae)	gp11	Lower collar protein, forms a 12-fold symmetric funnel-shaped structure.	293	~33	Dodecamer	Long anti-parallel β -strands forming a tube-like β -barrel
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Note: Data for many functional analogs is incomplete and requires further experimental validation.

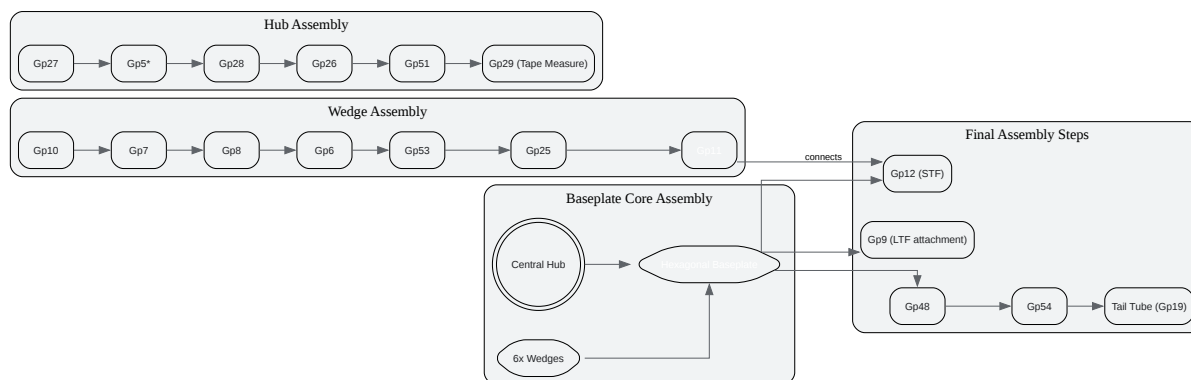
Interacting Proteins	Phage	Binding Affinity (Kd)	Experimental Method
Gp11 - Gp10	T4	Not specified	Yeast Two-Hybrid, Co-immunoprecipitation
Gp11 - Gp12 (STF)	T4	Not specified	In vitro complementation assays
Gp39 (T7 Gp11 homolog) - Gp35 (portal protein)	HRP29	Not specified	Cryo-EM structural analysis

Note: Quantitative binding affinity data for these interactions is scarce in publicly available literature.

Key Biological Pathways and Workflows

T4 Baseplate Assembly Pathway

The assembly of the bacteriophage T4 baseplate is a complex, sequential process involving numerous gene products. Gp11 is incorporated into the baseplate wedges, which then assemble around a central hub.

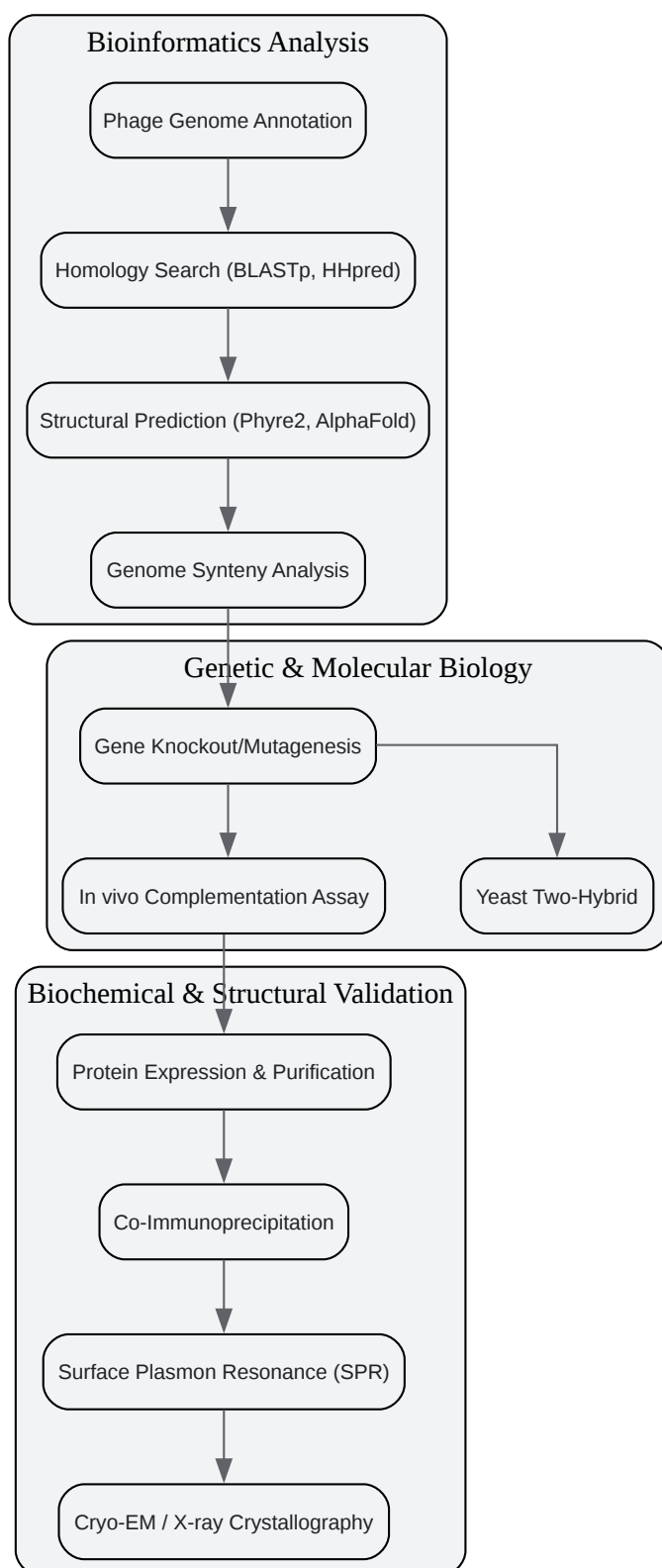


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Caption: Sequential assembly pathway of the bacteriophage T4 baseplate.

Generalized Workflow for Identifying Gp11 Functional Analogs

Identifying functional analogs of Gp11 in diverse bacteriophages requires a multi-pronged approach combining bioinformatics, genetics, and biochemical/structural methods.

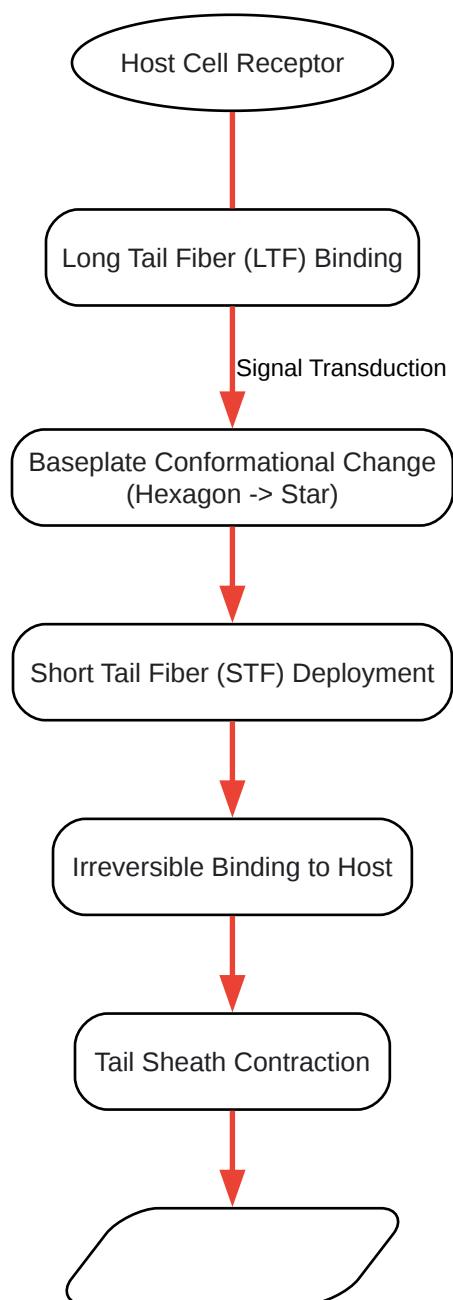


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Caption: A generalized workflow for the identification and characterization of Gp11 functional analogs.

Host Recognition Signaling Pathway

The binding of the long tail fibers (LTFs) to the host cell receptor initiates a signaling cascade that is transmitted through the baseplate, leading to the deployment of the short tail fibers (STFs) and subsequent DNA injection.



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Caption: Signaling pathway for host recognition and infection initiation in T4-like phages.

Experimental Protocols

Protein Expression and Purification of Gp11 and its Analogs

Objective: To obtain pure, functional protein for biochemical and structural studies.

Methodology:

- **Cloning:** The gene encoding the Gp11 homolog is amplified by PCR from phage genomic DNA and cloned into an expression vector (e.g., pET series) with an N-terminal or C-terminal affinity tag (e.g., 6x-His tag, MBP-tag).
- **Transformation:** The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
- **Expression:** A starter culture is grown overnight and used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β -D-1-thiogalactopyranoside) at a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.
- **Cell Lysis:** Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication or high-pressure homogenization.
- **Affinity Chromatography:** The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed with a buffer containing a low concentration of the eluting agent (e.g., 20 mM imidazole) to remove non-specifically bound proteins. The target protein is then eluted with a high concentration of the eluting agent (e.g., 250 mM imidazole).

- **Size-Exclusion Chromatography (SEC):** For higher purity and to isolate the correct oligomeric state, the eluted protein is further purified by SEC. The protein is loaded onto a gel filtration column (e.g., Superdex 200) equilibrated with a suitable buffer. Fractions containing the purified protein are collected and analyzed by SDS-PAGE.
- **Concentration and Storage:** The purified protein is concentrated using a centrifugal filter unit and stored at -80°C in a buffer containing a cryoprotectant (e.g., 10% glycerol).

In Vitro Complementation Assay

Objective: To functionally test the activity of a purified Gp11 analog by its ability to rescue the assembly of a phage mutant lacking the corresponding gene.

Methodology:

- **Preparation of Mutant Phage Lysate:** An E. coli host is infected with a phage mutant defective in the Gp11 analog gene (e.g., an amber mutant in a non-suppressing host). The cells are lysed, and the lysate containing incomplete phage particles is collected.
- **Complementation Reaction:** The mutant phage lysate is incubated with the purified Gp11 analog protein. The reaction mixture should also contain other necessary components for phage assembly, which may be present in the lysate or added exogenously.
- **Plaque Assay:** After incubation, the reaction mixture is serially diluted and plated with a permissive host bacterium in a soft agar overlay. The plates are incubated overnight to allow for the formation of plaques.
- **Analysis:** The number of plaque-forming units (PFUs) in the complemented sample is compared to a negative control (mutant lysate without the purified protein). A significant increase in the PFU count indicates that the purified protein is functional and can complement the genetic defect.

Cryo-Electron Microscopy (Cryo-EM) of Baseplate Complexes

Objective: To determine the high-resolution structure of the baseplate complex containing the Gp11 analog.

Methodology:

- **Sample Preparation:** The purified baseplate complex (or the entire virion) is applied to a glow-discharged cryo-EM grid (e.g., a holey carbon grid).
- **Vitrification:** The grid is blotted to remove excess liquid and then rapidly plunged into liquid ethane cooled by liquid nitrogen. This process vitrifies the sample, preserving it in a near-native state.
- **Data Collection:** The vitrified grid is transferred to a cryo-electron microscope. A large dataset of images is collected automatically at different tilt angles.
- **Image Processing:** The raw images are processed to correct for motion and to pick individual particle projections. These projections are then classified into different views and used to reconstruct a 3D density map of the complex.
- **Model Building and Refinement:** An atomic model of the baseplate complex is built into the 3D density map using molecular modeling software. The model is then refined to fit the map and to have good stereochemistry.

Conclusion

The study of Gp11 and its functional analogs is a rapidly evolving field. While significant progress has been made in understanding the structure and function of these proteins in model systems like bacteriophage T4, much remains to be discovered about their diversity and mechanisms of action in the vast and largely unexplored world of bacteriophages. The experimental approaches outlined in this guide provide a framework for researchers to identify and characterize these critical components of the phage infection machinery. A deeper understanding of Gp11 and its analogs will undoubtedly contribute to the development of novel and effective phage-based technologies for a wide range of applications in medicine and biotechnology.

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